1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group, a nitro group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequent nitration and carboxylation steps introduce the nitro and carboxylic acid groups, respectively .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products:
Reduction of the nitro group: 1-Benzyl-3-amino-1H-pyrazole-4-carboxylic acid.
Reduction of the carboxylic acid group: 1-Benzyl-3-nitro-1H-pyrazole-4-methanol.
Substitution of the benzyl group: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-3-amino-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
1-Benzyl-3-nitro-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
Uniqueness: 1-Benzyl-3-nitro-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-nitropyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-7-13(12-10(9)14(17)18)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGCEXALINTAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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